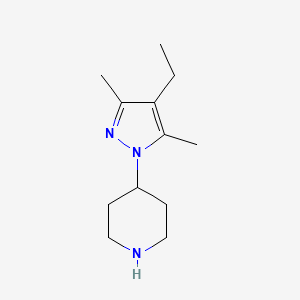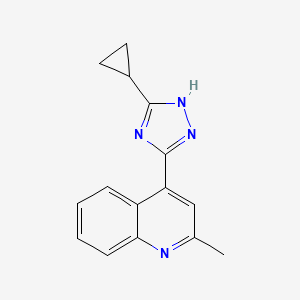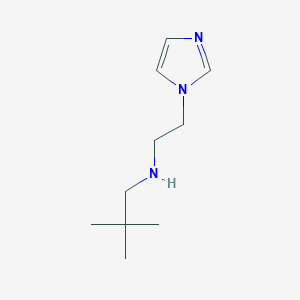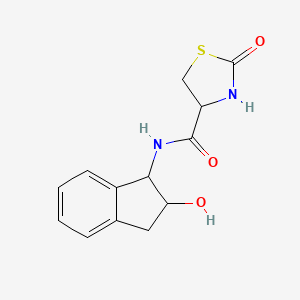
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide, also known as HIT-Car, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. HIT-Car is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用机制
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate PPARγ, a transcription factor that regulates glucose and lipid metabolism. This compound has also been shown to inhibit NF-κB, a transcription factor that regulates inflammation and cell survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is its versatility in the laboratory. This compound can be easily synthesized and purified, making it a viable candidate for further research. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it an attractive target for drug development.
One limitation of this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. Additionally, this compound may have limited bioavailability, which could limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective drugs.
Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular disease. This compound has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential candidate for the treatment of these diseases.
Finally, future research could focus on optimizing the synthesis of this compound to improve yield and purity. This could make this compound a more viable candidate for drug development and clinical trials.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and has a wide range of potential therapeutic applications. Future research on this compound could lead to the development of more effective drugs for the treatment of various diseases.
合成方法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide involves the reaction of 2-hydroxy-1-indanone with thiourea followed by the addition of ethyl chloroacetate. The resulting compound is then hydrolyzed to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.
科学研究应用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
属性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10-5-7-3-1-2-4-8(7)11(10)15-12(17)9-6-19-13(18)14-9/h1-4,9-11,16H,5-6H2,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVYZSPIUSCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3CSC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


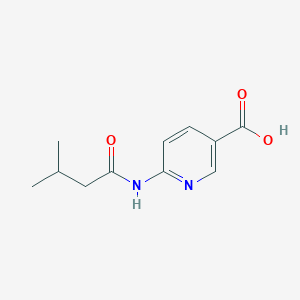


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
